molecular formula C15H21N B2973084 3,5-Di-tert-butylbenzonitrile CAS No. 99758-64-2

3,5-Di-tert-butylbenzonitrile

Cat. No. B2973084
CAS RN: 99758-64-2
M. Wt: 215.34
InChI Key: VAPUHUILPPYYEL-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzonitrile is a chemical compound with the CAS Number: 99758-64-2 . It has a molecular weight of 215.34 and is typically in solid form . The IUPAC name for this compound is 3,5-ditert-butylbenzonitrile .


Molecular Structure Analysis

The Inchi Code for 3,5-Di-tert-butylbenzonitrile is 1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 . This code provides a standard way to encode the molecular structure using text .


Physical And Chemical Properties Analysis

3,5-Di-tert-butylbenzonitrile is a solid compound . It has a molecular weight of 215.34 .

Scientific Research Applications

1. Cyclodextrin and Nitrile Oxide Cycloaddition

Cyclodextrin has been utilized to reverse the regioselectivity of nitrile oxide cycloaddition to a terminal alkene, as demonstrated in a study where 4-tert-butylbenzonitrile oxide was reacted with 6 A-acrylamido-6 A-deoxy-β-cyclodextrin. This reaction favored the formation of the 4-substituted isoxazoline, contrasting the typical predominance of the 5-substituted regioisomer with monosubstituted alkenes (Meyer, Easton, Lincoln, & Simpson, 1997).

2. Overcharge Protection in Lithium-Ion Batteries

3,5-Di-tert-butyl-1,2-dimethoxybenzene, a derivative of 3,5-di-tert-butylbenzonitrile, has been synthesized for overcharge protection in lithium-ion batteries. Despite having poor electrochemical stability compared to 2,5-di-tert-butyl-1,4-dimethoxybenzene, its solubility in carbonate-based electrolytes and structural characteristics studied through X-ray crystallography and density functional calculations make it a noteworthy additive for lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).

3. Steric Effects in Aryl Radical Reactions

Research on the steric effects in the reaction of aryl radicals with surfaces has highlighted the unique behavior of different substituted benzenediazonium, including 3,5-bis-tert-butyl benzenediazonium. This study observed how steric hindrance, especially at the 3,5-positions crowded with tert-butyl groups, limits the growth of the organic layer, affecting the efficiency of the grafting process and the reactivity of aryl radicals in electrografting reactions (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).

Safety And Hazards

The safety data sheet for 3,5-Di-tert-butylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There are ongoing studies on the use of 3,5-Di-tert-butylbenzonitrile and similar compounds in various applications. For instance, complexes of palladium (II) and rhodium (III) with 4-hydroxy-3,5-di-tert-butylbenzonitrile have been synthesized, indicating potential uses in the field of chemistry . Additionally, a study on a similar compound, 3,5-Di-tert-butylphenol, showed potential for antibiofilm and anticariogenic applications .

properties

IUPAC Name

3,5-ditert-butylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPUHUILPPYYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylbenzonitrile

Citations

For This Compound
8
Citations
AZ Rubezhov, ER Milaeva, AI Prokof'ev… - Bulletin of the Academy …, 1984 - Springer
Conclusions Complexes of palladium (II) and rhodium (III) with 4-hydroxy-3,5-di-tert-butylbenzo-nitrile have been synthesized and it has been found that during their oxidation the metal-…
Number of citations: 3 link.springer.com
VI Kelarev, SG Shvekhgeimer, VN Koshelev… - Chemistry of …, 1984 - Springer
The condensation of hydrochlorides of ethyl iminoesters of 4-hydroxy-3,5-di-tert-butylbenzoic and β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acids with monoethanolamine, o-…
Number of citations: 3 link.springer.com
ER Milaeva, NN Meleshonkova, DB Shpakovsky… - Inorganica Chimica …, 2010 - Elsevier
By exploiting the peculiar reactivity of [Rh 2 (μ-O 2 CBu t ) 4 (H 2 O) 2 ] (1) the examples of dinuclear rhodium(II) carboxylates containing N-donor axial ligands (2, 3) [Rh 2 (μ-O 2 CBu t ) …
Number of citations: 9 www.sciencedirect.com
VI Kelarev, FL Yakh'ya, RA Karakhanov… - Chemistry of …, 1987 - Springer
2-Amino-4,6-disubstituted-sym-triazines containing sterically hindered phenol segments were synthesized by cyclocondensation of N-acrylguanidines with nitriles or thiocyanates. The …
Number of citations: 3 link.springer.com
AJ de Koning - Recueil des Travaux Chimiques des Pays‐Bas, 1977 - Wiley Online Library
The preparation of 2‐chloro‐, 2‐bromo‐ and 2‐iodo‐3,5‐di‐tert‐butylbenzoic acid is described and a possible explanation for their unexpectedly high dissociation constants is given. …
Number of citations: 2 onlinelibrary.wiley.com
VI Kelarev, F Laawad Yakhya, RA Karakhanov… - Chemistry of …, 1986 - Springer
2,4,6-Trisubstituted symm-triazines containing sterically-hindered phenol fragments were synthesized by the cyclotrimerization of ethyl iminoesters. 2,4,6-Trimercapto-symm-triazine …
Number of citations: 1 link.springer.com
PS Kulyabin, GP Goryunov… - … A European Journal, 2019 - Wiley Online Library
Heteroarylamido hafnium post‐metallocenes with [C,N,N] ligands were functionalized by the insertion of small electrophilic unsaturated molecules into the C Ar −Hf bond of the ligand, …
VI Kelarev, F Laauad Yakh'ya, RA Karakhanov… - Chemistry of …, 1988 - Springer
The reactions of 2,4-bis(trichloromethyl)-6-substituted sym-triazines with several amino and hydroxy derivatives of 2,6-di-tert-butylphenol were studied. It is shown that, depending on …
Number of citations: 3 link.springer.com

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